molecular formula C34H44N2O2 B4334812 1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-4-(1-PHENYLCYCLOHEXYL)PIPERAZINE

1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-4-(1-PHENYLCYCLOHEXYL)PIPERAZINE

Cat. No.: B4334812
M. Wt: 512.7 g/mol
InChI Key: DHIALTVLDRLYAU-UHFFFAOYSA-N
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Description

1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-4-(1-PHENYLCYCLOHEXYL)PIPERAZINE is a complex organic compound that features a unique structure combining adamantyl, methoxybenzoyl, phenylcyclohexyl, and piperazine moieties

Preparation Methods

The synthesis of 1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-4-(1-PHENYLCYCLOHEXYL)PIPERAZINE involves multiple steps, starting with the preparation of the individual components and their subsequent coupling. One common method involves the following steps:

    Synthesis of 3-(1-adamantyl)-4-methoxybenzoic acid: This can be achieved through the reaction of 1-adamantylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Preparation of 1-phenylcyclohexylamine: This can be synthesized by the reduction of 1-phenylcyclohexanone using a reducing agent like lithium aluminum hydride.

    Coupling Reaction: The final step involves the coupling of 3-(1-adamantyl)-4-methoxybenzoic acid with 1-phenylcyclohexylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine derivative.

Chemical Reactions Analysis

1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-4-(1-PHENYLCYCLOHEXYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles such as amines or thiols.

Scientific Research Applications

1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-4-(1-PHENYLCYCLOHEXYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Due to its unique structure, the compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-4-(1-PHENYLCYCLOHEXYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of cellular signaling pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-4-(1-PHENYLCYCLOHEXYL)PIPERAZINE can be compared with other similar compounds, such as:

    3-(1-adamantyl)-4-methoxybenzoic acid: This compound shares the adamantyl and methoxybenzoyl moieties but lacks the piperazine and phenylcyclohexyl groups.

    1-phenylcyclohexylamine: This compound contains the phenylcyclohexyl group but lacks the adamantyl, methoxybenzoyl, and piperazine moieties.

    Adapalene: A compound with a similar adamantyl structure, used in dermatology for the treatment of acne.

The uniqueness of this compound lies in its combination of these diverse structural elements, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[3-(1-adamantyl)-4-methoxyphenyl]-[4-(1-phenylcyclohexyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N2O2/c1-38-31-11-10-28(21-30(31)33-22-25-18-26(23-33)20-27(19-25)24-33)32(37)35-14-16-36(17-15-35)34(12-6-3-7-13-34)29-8-4-2-5-9-29/h2,4-5,8-11,21,25-27H,3,6-7,12-20,22-24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIALTVLDRLYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3(CCCCC3)C4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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